Foreword: The Strategic Importance of Fluorinated Heterocycles
Foreword: The Strategic Importance of Fluorinated Heterocycles
An In-Depth Technical Guide to 4-(Trifluoromethyl)picolinamide
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl group (-CF₃), in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When this potent functional group is appended to a heterocyclic system like a pyridine ring, it creates a building block of immense value. This guide provides a detailed technical overview of 4-(Trifluoromethyl)picolinamide, a key intermediate that embodies this design philosophy. It serves as a critical resource for researchers and scientists aiming to leverage the power of trifluoromethylpyridine scaffolds in the development of next-generation therapeutics and functional materials.
Core Molecular Profile and Physicochemical Properties
4-(Trifluoromethyl)picolinamide is a substituted pyridine derivative, a class of compounds widely utilized in medicinal chemistry. The molecule's structure is characterized by a pyridine ring substituted at the 4-position with a trifluoromethyl group and at the 2-position with a carboxamide group. This specific arrangement of functional groups imparts a distinct set of properties that make it a valuable synthetic intermediate.
The trifluoromethyl group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the pyridine ring. It is also highly lipophilic and metabolically stable, attributes that are often desirable in drug candidates to improve their pharmacokinetic profiles.[1][2][3] The picolinamide moiety provides a key hydrogen bond donor and acceptor site, crucial for interacting with biological targets like enzymes and receptors.[4][5]
Table 1: Physicochemical Properties of 4-(Trifluoromethyl)picolinamide
| Property | Value | Source |
| CAS Number | 22245-87-0 | [6][7][8] |
| Molecular Formula | C₇H₅F₃N₂O | [6] |
| Molecular Weight | 190.12 g/mol | Inferred from Formula |
| Appearance | Solid (Typical) | |
| Purity | ≥98% (Typical Commercial Grade) | [8][9] |
| Storage | Store in a cool, dry place, often recommended at 2-8°C or -20°C under an inert atmosphere. | [9][10] |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and dimethylformamide.[9] | [9] |
The Role of Key Structural Motifs in Bioactivity
The utility of 4-(Trifluoromethyl)picolinamide as a synthetic precursor stems from the combined influence of its core components. Understanding these individual contributions is essential for predicting the behavior of its downstream derivatives in biological systems.
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The Trifluoromethyl (-CF₃) Group: This group is often used as a bioisostere for other atoms like chlorine or a methyl group, but with distinct advantages.[3] Its high electronegativity and steric bulk can enhance binding selectivity and block sites of metabolic oxidation, thereby increasing the half-life of a drug.[1][3] Its inclusion generally increases lipophilicity, which can improve membrane permeability.[1][3]
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The Picolinamide Scaffold: As a derivative of picolinic acid, this structure is a privileged scaffold in medicinal chemistry. The nitrogen atom in the pyridine ring and the adjacent amide group can act as a bidentate ligand, chelating metal ions in metalloenzymes. The amide functionality provides critical hydrogen bonding capabilities, anchoring ligands into the active sites of target proteins.[5]
Synthesis and Derivatization Strategy
While 4-(Trifluoromethyl)picolinamide is primarily a commercially available building block, understanding its synthesis provides context for its purity and potential side products. The synthesis of trifluoromethylpyridines can be broadly approached via two main strategies: direct fluorination/chlorination of a picoline precursor or cyclocondensation using a trifluoromethyl-containing building block.[2][11]
For derivatization in a research setting, 4-(Trifluoromethyl)picolinamide serves as a robust starting point. Its primary utility is in coupling reactions where the picolinamide core is linked to other molecular fragments to build more complex and biologically active molecules.
Illustrative Experimental Protocol: Amide Coupling
This protocol describes a general method for coupling a picolinic acid derivative with an amine, a common subsequent step using intermediates like 4-(Trifluoromethyl)picolinic acid, the precursor acid to the topic compound.
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Reagent Preparation: Dissolve 4-(Trifluoromethyl)picolinic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).
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Activator Addition: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.
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Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel to yield the final picolinamide derivative.
Applications in Research and Development
The 4-(trifluoromethyl)picolinamide scaffold and its close relatives are integral to a variety of research areas, demonstrating remarkable versatility.
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Antibacterial Agents: Picolinamide derivatives have shown potent and highly selective activity against the pathogenic bacterium Clostridioides difficile. The specific positioning of the ring nitrogen in the picolinamide core, as opposed to an isonicotinamide, can result in over a 1000-fold increase in selectivity, making this scaffold highly promising for developing antibiotics that spare the normal gut microbiota.[5]
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Agrochemicals: The insecticide Flonicamid, which contains a 4-trifluoromethyl-substituted pyridine moiety, is a notable example of this scaffold's application in crop protection.[2][11] It functions as a chordotonal organ modulator to control aphids and other sucking insects.[2]
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Oncology and Enzyme Inhibition: Derivatives have been designed as selective inhibitors of key enzymes. For instance, 7,8-pyrano-4-trifluoromethylcoumarin was developed as a selective inhibitor of human Cytochrome P450 1A2, an enzyme involved in the metabolic activation of pro-carcinogens.[12] This highlights the potential for creating targeted cancer chemopreventive agents.
-
Neuroscience: N-phenylpicolinamide derivatives have been explored as potent positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4).[4] This receptor is a target for treating neurological and psychiatric disorders, including Parkinson's disease.
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Anticoagulants: Complex pyrazole derivatives incorporating a trifluoromethyl group have been developed as highly potent and orally bioavailable inhibitors of blood coagulation Factor Xa, a critical enzyme in the coagulation cascade.[13]
Analytical Characterization
Confirming the identity and purity of 4-(Trifluoromethyl)picolinamide and its derivatives is crucial. A combination of spectroscopic techniques is typically employed.
Table 2: Expected Analytical Data Signatures
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three distinct protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing -CF₃ group and the -CONH₂ group. A broad singlet for the amide (-NH₂) protons is also expected. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the amide carbonyl carbon, and the quartet signal characteristic of the -CF₃ carbon due to C-F coupling. |
| ¹⁹F NMR | A strong singlet peak is expected, characteristic of the -CF₃ group attached to an aromatic ring. This is a definitive method for confirming the presence of the trifluoromethyl moiety.[14] |
| Mass Spec (MS) | The molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 191.04). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amide (typically two bands in the 3100-3500 cm⁻¹ region) and the C=O stretch of the amide (around 1650-1680 cm⁻¹). |
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 4-(Trifluoromethyl)picolinamide. The available safety data sheets (SDS) provide consistent hazard information.[10][15][16]
Table 3: GHS Hazard Summary
| Pictogram | GHS Code | Hazard Statement |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | GHS07 | H302: Harmful if swallowed.[16]H315: Causes skin irritation.[10][16]H319: Causes serious eye irritation.[10][16]H335: May cause respiratory irritation.[10][16] |
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[10][17] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[16][18]
-
First Aid Measures:
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[16][18]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically as hazardous waste.[16]
Conclusion
4-(Trifluoromethyl)picolinamide (CAS 22245-87-0) stands as more than a mere chemical intermediate; it is an enabling tool for innovation in the life sciences. Its thoughtfully designed structure, combining the metabolic robustness and electronic influence of a trifluoromethyl group with the versatile binding capabilities of a picolinamide scaffold, provides a powerful platform for constructing novel bioactive molecules. From targeted antibacterials and advanced agrochemicals to specific enzyme inhibitors and neurological agents, the derivatives of this compound continue to make a significant impact. This guide has provided a comprehensive technical foundation for researchers to understand its properties, synthesis, applications, and safe handling, encouraging its continued use in the pursuit of scientific discovery.
References
- Preparation of 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-n-picoline-2-carboxamide and its monohydrate method. Patsnap Eureka. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTjQYgFZCxMNDTu3zJWznMpW1OpJmnAh1fjDKhn85_IFt3TexbuD23MKm7IttLxVsThrPngZ6T2CxY0d-RvF21Im9dD8jAGl_gCSab8OsCpFL5n-xXjwi5Fhq8TIbR3hPMuJAxqYQ8AA==]
- Safety Data Sheet: 4-(TRIFLUOROMETHYL)PICOLINAMIDE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsNoKDwNKJ_jqX8kzjWhAUu6trkQ07tWGka-HCYF-orKL1hpeXBEcjTGDho0kVtsChQY5BHPCFFGZklCP8PP5iUCAQll18Ap5zIff1lduGSawLFDtGELtE_VnNiU5dQcExwbUgsfbZQ8OSrp7aMY27NwrNs7bbhow6]
- Safety Data Sheet - Angene Chemical. Angene Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDVZQ6R_-Tcd8OSHzUtMXh4jPCnLunZg-NfPgWIO89Xprc-chTOxonvggKuSJHA2RbORUHi1ME703eCyLHud9enlVyOJWZmI_kTMra8KSSrzcg9Q5nqHFDulWcBj666MHwVMclTB1R]
- Material Safety Data Sheet - Cole-Parmer. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRD0Z3tPtsmZxvwaKL51bMSj5wSe_t60cIbyJ4sN2HBUyQI0WHiUhyARUp0j6dkIG49rnABexG9pwp2_luYPteGmNqPC7t0dpLs8WeoCkLdmTeHyZ6JMCTUPvCQUpvl7R3ahY5ZisnehCEEJo=]
- US10144710B2 - Process for the preparation of 4-[-({[4-choloro-3(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide and its polymorphs thereof. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiJF2EaDErLwqUt8EldBMGcjBdBB5ALkINUTxdIePpgOK8WRjfe5Ap0VN7srT9DJNCr8VEZrLdWFDG5zVYTAOw222bZl29eiJVhzhi-T7qh2Tejd03qbv7Nhcey4FFfTJ8UtYfq5esGQvd7Q==]
- 4-(Trifluoromethyl)picolinamide (Cas 22245-87-0). Parchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsVBQueo1l5u1Zz6Vgnf7Gdn3AKZi3HNIpsl_kiEL40Vd3B8bUBWRwpu53A53Pn__BlDSfKn9PZOhJjFitqnN_yu3CzWz6Ab5LFyjvLfQlsXwy2fxvqQnLdmcv8KtXnG8khkHHhP1JbXQwZ8xPpadPl7cKZxY0Xk-oQfWSAjiy9e9hhe7-J6DjGQIskTCqN-T4]
- Safety Data Sheet - Combi-Blocks. Combi-Blocks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlchEobmf3ubH9s4DRWRJpaAodVomUCV-CH98R7Y5f8kFFhv4vAjTdbUmfqojeRm05eh7Q3JYGR2SYjSG-1dTqU57e7Cn8CpwIKj-4DeEm4MR7H3sXfTReWLNsVLoKMg8g0gz6Y1]
- 4-(Trifluoromethyl)picolinamide|CAS 22245-87-0|Angene International Limited. Angene International Limited. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoqNbfL2HA4jFedpynjloDhmD-jfVJJZ71DuYkAB7lthMzoTqTTjdL0B1vBH12rRp3PhXGQDQ45Ryt805GfPggBSbh8jWSAoPDUjxDI4DntRcz025kMKxb9bZMnJiYJG56Ezg2ZUCZkim1gE5aenDMloI=]
- 4-(Trifluoromethyl)picolinamide, CasNo.22245-87-0. weifang yangxu group co.,ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgXFdSDTbVMHZCB0IPTFbE8NZjy7wsIYFu8zyMgJv-bo0UnenOH8fFGNxhXIKROifC0_rMDLBGbBJN_cko6AQ5zF_aO3qAYY7vwGYut2P4KAHXm68xbkUrS7KGGLhnVYS3qja6_mpqV16tG_zizRJgIghkT00q25U84rhRsgPpAJ2ZY07uSIXO8aZeCdAyqG2cfdt6fSzOPbimIEOTb7vuSbR4]
- Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuQVtJarRfvTAE73LfQ_Q1Fy5krReU8IuHXcykUTzRADNZ_rMWADoL_6WA8EHj5t8gqLJ5XHc6e87lUzLhdJK3Kxz9NNWEibki6h_0oeo8Frl1H5LsMJ1UeMEFO_gNtJm1dot8xdTjFYSL2STipusMNhx4_ZWNiPr5]
- PRODUCT INFORMATION - 4-(Trifluoromethyl)nicotinic Acid. Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgm40n6oFh2GjaJc2eRDaD4hqyqgsKLjQOdK9op7FYeEGDxH7yWFPmn5RvCoRaP0oHslnYBWkvp4w5eGyn9fh_kd5lVLHvKsuXchpw-XT7eCPi2RO8h9zAAbzeubXuU4FbIzdUefmgMYc=]
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsOg7OXzZzlI9YTdqx-v-GgNH73cDAhWBkhFlvompucYdJbDvP3jlkmtuUAzruuEp1UwzBRaLvfkipRhuMYfCzNiJksDDmo16kXs4yG1gnUPc-P1DRqsF1CVzH6lBLq-g8_salI9TvF_ZUY0Qw9BjhNt2sUomYjgDsr5eooifzYd3a1_YsqqkwiyTFAToGKGMi9_itubGG3xHP6gu8sieF6eGi9dLqMQwNWxLgC8ML-0vOQapII-jhZY9486T72MHVukPY]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHoqlcX9PgZoAEQS0lOVW-7v28zroOzMvwY8aUDqEXkpJQGUWFfk_z8g3xPoT6pbH2PzHa8Dr8ZDz1NIhHph7u7WFKxm1QZ5W02yX4VP2AOTFyWPOyexMcZflW7zYlOHvuQxNMMYb4IBkV3Nu9PXk92jTFdtD9yQofKx4n4nZGRZ-H71nR5Ao6MiYQxhS7Ek92C1ZoYrQu-9BlELRNRzpHR7hGHVNAZ8GcRUH6cTMjKJQWYXYEal4v_Ip6l2HqYdIdG_ltAyP8gjjFHKwH2qQHsZPJydAEr5m8]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [URL: https://vertexaisearch.cloud.google.
- 4-(Trifluoromethyl)picolinimidamide hydrochloride | 909109-68-8. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf1LsIeOM81WLhaabRYY3hWwdVeruFnX8Ccu70VQ2OjXMFNFrFeegR1sScty54LDTcs_dIKrwbH7XeFZWyutbyugGYyQQRAyhUQvgCFfyop5AXnOzBi5oQzrQcNHg-DJ7hgttdxBbIyqEcY1Ajk2fVdrS32JYB-8WixNQEJ9S9dyG0GCYA9YQ=]
- Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO12GT1vUXifhaL0Y3lBUzUGKvLgUFPUs7SG6X_S8I2JEJYAPchXl9FzWN_duP8Trfz1hfuaEIlcQm2NsjDbDaxbg9uHPXvA86ZfgakAS19Hj0ByQn95OmBpvtc9Eirx61ewiGj70nD5gqFA==]
- Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkAR0V7_040K_hdpS0TyH4o84hu--5sc_ST3JQyxXEZBCIZhQf6nVhbL_ZqDu95x4fA4-jQkDBvrONaxdlvrbmfAdBHKzG8V4fRk0YlXtn5Exj8jZNfYUXiz8CtyI6ow8P3ElIrENxBv3l0kwOtxiY1LL4YjM3uQ==]
- Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [URL: https://vertexaisearch.cloud.google.
- A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVyN9c9d69jBTE7nFYozGofmVqtHFTpVHN4gCDZmaI3XeBhHHJ9N-77Z9bIPOz7WDv43zOP7b8e4eF0SvVwMtVGmX42REGBw213yHMzJJ1UdNHUkhXMv9GAcqR_HH8KAPWGnH2tfY-uddTeg==]
- Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEGCCElWDbE3xwCnhPeMYn90cnuZ2lcwjfQ2F2yR-pnoJS6P-5Qq6tepPmIhUWQW18ANYGAdNWi1tSFjANZonBUsV43-N1cldgKrapTXJZhDQ_uLFN2q8Ua59j37wUf76n0-aLVYaVaTzzhWzxxG6q4kuv-KkbpqkFtimTeriQJjOyB7B99191tZG3ZbUOMQ==]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtbIlCrcxK-GyqRjPX-P0rMF--rY24mhDo8nZMCL16rBQHkDELNByBg34ZH8dBehxIzvyBnBkEupRU8sOfhThvFtSeCjxMUL9DktHGHUfbFNfZ_Hq8XMkwtkdrR7cW6obV8Hs=]
- Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs5f-m8WkRB9JEzOHnA2MLM0Mribot6cfKmcNL5-gpn0H_457rWUNwfF_gk69iQsIJUCPS1L2pcsJDKc5ui1RLfpYpA_8AdfJImjBQuetKdsj0Qq8DJ5inILv-3hG4uvTNfoE=]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. 4-(Trifluoromethyl)picolinamide|CAS 22245-87-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 8. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 12. A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
